(8S,8AS)-octahydroindolizin-8-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
GJTUCATUYQZTJZ-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CCCN2C1)O |
Canonical SMILES |
C1CC2C(CCCN2C1)O |
Origin of Product |
United States |
Mechanistic Investigations in the Synthesis of 8s,8as Octahydroindolizin 8 Ol
Elucidation of the Reaction Mechanism
The synthesis of the bicyclic structure of (8S,8aS)-octahydroindolizin-8-ol involves a series of carefully orchestrated steps. Mechanistic elucidation of these pathways is critical for optimizing reaction conditions and improving yields and stereoselectivity.
Analysis of Key Intermediates
The formation of the octahydroindolizin-8-ol (B6236233) core often proceeds through several key intermediates. While the specific pathway can vary depending on the chosen synthetic strategy, common intermediates include bicyclic lactams. For instance, bicyclic lactams are considered valuable intermediates in the chiral synthesis of various hydroxylated indolizidine alkaloids, including (8S,8aS)-perhydro-8-indolizinol. nih.gov In related syntheses of indolizidine scaffolds, such as indoloquinolizidine structures, acid-triggered acyl-Pictet–Spengler type cyclization cascades are pivotal. Computational studies on these reactions have highlighted the crucial role of hydrogen bonding in stabilizing the intermediates and directing the course of subsequent addition reactions. researchgate.net
In many synthetic approaches to heterocyclic compounds, the initial steps involve the formation of a key intermediate through reactions like SN2 substitution, which then undergoes further transformations. For example, in the synthesis of hydroxy-substituted indolizines, an SN2 substitution can yield an intermediate that subsequently undergoes intramolecular nucleophilic substitution to form a cyclized intermediate. researchgate.net Dehydration and tautomerism of this cyclized species then lead to the final product. researchgate.net The stability and reactivity of these intermediates are often influenced by factors such as the solvent and the nature of the base used.
A general representation of a synthetic approach to a substituted indolizine (B1195054) is presented below:
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |
| Pyrrole-2-carbaldehyde | 4-halogenated acetoacetic ester | Cyclized intermediate via SN2 and intramolecular nucleophilic substitution | Hydroxy substituted indolizine |
Transition State Characterization
The stereochemical outcome of the synthesis of this compound is determined at the transition state of the key stereodetermining step. Characterization of these transition states, often through computational methods, provides invaluable insights into the reaction mechanism.
In the context of cycloaddition reactions used to construct the indolizine core, such as the 1,3-dipolar cycloaddition, computational studies at the Density Functional Theory (DFT) level have been employed to analyze the transition states. researchgate.net These studies reveal that the reactions often proceed through an asynchronous concerted pathway. researchgate.net The geometry and energy of the transition states dictate the regioselectivity and stereoselectivity of the cycloaddition. For instance, in the reaction of pyridinium (B92312) ylides with acetylenic dipolarophiles, the formation of different regioisomers can be explained by analyzing the frontier molecular orbital (FMO) coefficients of the reactants within the transition state. researchgate.net
Computational studies on related enzymatic reactions, such as those catalyzed by dihydropyrimidinase, also underscore the importance of transition state stabilization. In these systems, specific amino acid residues, like tyrosine, can play a critical role in stabilizing the transition state, thereby lowering the activation barrier of the reaction. rsc.org While not directly involving this compound, these studies provide a framework for understanding how subtle interactions in the transition state can have a profound impact on the reaction kinetics and stereochemical outcome.
The Role of Catalysis in Stereocontrol Mechanisms
The precise control of stereochemistry is a central challenge in the synthesis of this compound. Both organocatalysis and metal-catalysis have emerged as powerful strategies to achieve high levels of enantioselectivity and diastereoselectivity.
Organocatalytic Mechanisms and Enantioselectivity
Organocatalysis offers a metal-free approach to asymmetric synthesis. While specific organocatalytic syntheses of this compound are not extensively documented in the provided context, the principles of organocatalysis are broadly applicable. For instance, organocatalytic cascade reactions have been successfully employed in the enantioselective synthesis of other complex heterocyclic structures like 8-membered lactone derivatives. rsc.org In these reactions, a chiral organocatalyst, often a primary or secondary amine, activates the substrate by forming a transient chiral intermediate, such as an enamine or iminium ion. This directs the subsequent bond-forming event to occur in a stereoselective manner. The enantioselectivity of the reaction is governed by the steric and electronic interactions between the catalyst, the substrate, and the incoming reagent in the transition state.
Metal-Catalyzed Reaction Pathways, Regioselectivity, and Chemo-selectivity
Metal catalysts are widely used in the synthesis of heterocyclic compounds, offering unique pathways for cyclization and functionalization. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules like tetraazafulvalenes. rsc.org
In the context of indolizine synthesis, transition metal catalysts can facilitate intramolecular cyclizations. researchgate.net The choice of the metal catalyst and the ligands can significantly influence the regioselectivity and chemo-selectivity of the reaction. For instance, in reactions involving multiple potential reactive sites, a carefully chosen catalyst can direct the reaction to proceed at a specific position, avoiding unwanted side products.
The following table summarizes different catalytic approaches in the synthesis of related heterocyclic compounds:
| Catalysis Type | Catalyst Example | Key Transformation | Selectivity Control |
| Organocatalysis | Chiral amine | Michael/ketalization/fragmentation cascade | Enantioselectivity |
| Metal-Catalysis | Palladium complexes | Cross-coupling reactions | Regioselectivity, Chemoselectivity |
Computational Chemistry in Mechanistic Studies
Computational chemistry has become an indispensable tool for investigating the mechanisms of complex organic reactions. DFT calculations, in particular, are frequently used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the selectivity of reactions.
In the synthesis of indolizine derivatives, computational studies have been instrumental in understanding the regioselectivity of 1,3-dipolar cycloaddition reactions. researchgate.net By calculating global and local reactivity descriptors based on DFT, researchers can rationalize experimentally observed selectivities. researchgate.net These studies can also elucidate the electronic nature of the key species involved in photoredox catalysis for the synthesis of other indolizine derivatives. rsc.org
Furthermore, computational models can be used to probe the intricate details of reaction mechanisms, such as the role of non-covalent interactions in stabilizing transition states. For example, in the synthesis of certain indoloquinolizidine scaffolds, computational results have demonstrated the importance of hydrogen bonding in stabilizing intermediates and influencing the reaction outcome. researchgate.net The synergy between experimental work and computational modeling provides a deeper and more nuanced understanding of the reaction mechanisms governing the synthesis of complex molecules like this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has proven to be a robust method for investigating the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a quantitative picture of the reaction pathway, allowing chemists to understand the factors that control reaction rates and selectivity.
In the context of synthesizing this compound, DFT can be applied to various key bond-forming and stereochemistry-defining steps. For instance, the formation of the bicyclic indolizidine core often involves a crucial cyclization step. DFT calculations can be employed to elucidate the mechanism of such cyclizations, whether they proceed via intramolecular nucleophilic attack, radical cyclization, or pericyclic reactions. These calculations can help determine whether a reaction is kinetically or thermodynamically controlled and can predict the most likely stereochemical outcome.
A critical aspect of synthesizing chiral molecules like this compound is controlling the enantioselectivity of the reactions. DFT calculations are instrumental in understanding the origin of enantioselectivity in asymmetric catalysis. By modeling the transition states of the catalyzed reaction leading to the different enantiomers, the energy difference between these transition states can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction, providing a theoretical basis for the observed stereochemical outcome. For example, in the synthesis of related indolizidine derivatives via an enantioselective intramolecular aza-Michael reaction, DFT could be used to rationalize the superior performance of certain chiral catalysts. nih.gov By comparing the transition state structures for the major and minor enantiomers, specific non-covalent interactions between the substrate and the catalyst that are responsible for stereodifferentiation can be identified. nih.gov
The following table illustrates the kind of data that can be obtained from experimental optimization of a cyclization reaction, which can then be rationalized using DFT calculations to understand the structure-activity and structure-selectivity relationships of the catalysts.
Table 1: Optimization of Enantioselective Cyclization for Indolizidinone Synthesis
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | I/TFA | CHCl₃ | – | – |
| 2 | II | CHCl₃ | 79 | 23 |
| 3 | III | CHCl₃ | 99 | 32 |
| 4 | IV | CHCl₃ | 86 | 95 |
| 5 | IV | Toluene | 90 | 92 |
| 6 | IV | THF | 13 | 98 |
| 7 | V | CHCl₃ | 82 | 33 |
This table is a representative example based on the optimization of an enantioselective intramolecular aza-Michael reaction for the synthesis of a related indolizidinone derivative. nih.gov DFT calculations could model the transition states for each catalyst to explain the observed differences in yield and enantiomeric excess.
Furthermore, DFT is a powerful tool for understanding and predicting diastereoselectivity. figshare.com In the synthesis of bicyclic systems like octahydroindolizine (B79230), multiple stereocenters are often set in a single reaction. DFT can be used to model the different possible transition states leading to the various diastereomers. By comparing the relative energies of these transition states, the preferred reaction pathway and the major diastereomeric product can be predicted. figshare.com Factors such as steric hindrance, electronic effects, and conformational preferences of the transition state geometry can be analyzed to understand the origin of diastereoselectivity. figshare.com
In Silico Catalyst Design and Optimization
The insights gained from mechanistic studies using DFT can be leveraged for the proactive design of new and improved catalysts through a process known as in silico catalyst design. nih.gov This computational approach allows for the rapid screening of a large number of potential catalyst structures, identifying promising candidates for experimental investigation and accelerating the catalyst development cycle. nih.gov
The process of in silico catalyst design for the synthesis of this compound would typically begin with a key reaction step that could be catalyzed, such as an asymmetric hydrogenation of a cyclic imine precursor or a cross-coupling reaction to form a key C-C bond. A virtual library of catalyst candidates, often based on a common scaffold with varying ligands, would then be generated.
For each candidate catalyst, computational methods, primarily DFT, are used to model the key steps of the catalytic cycle. The calculations would focus on determining the activation energy of the rate-determining step, which governs the catalyst's activity, and the energy difference between the transition states leading to the desired and undesired stereoisomers, which determines the selectivity.
The following table provides a hypothetical example of an in silico screening of chiral phosphine (B1218219) ligands for a rhodium-catalyzed asymmetric hydrogenation to produce a precursor to this compound.
Table 2: Hypothetical In Silico Screening of Ligands for Asymmetric Hydrogenation
| Ligand | Steric Descriptor (e.g., Cone Angle) | Electronic Descriptor (e.g., Tolman Parameter) | Calculated ΔG‡ (kcal/mol) (S-product) | Calculated ΔG‡ (kcal/mol) (R-product) | Predicted ee (%) |
|---|---|---|---|---|---|
| Ligand A | 135° | 2060 cm⁻¹ | 15.2 | 16.8 | 90 (S) |
| Ligand B | 145° | 2058 cm⁻¹ | 14.5 | 17.0 | 95 (S) |
| Ligand C | 160° | 2055 cm⁻¹ | 14.1 | 17.5 | 98 (S) |
| Ligand D | 135° | 2065 cm⁻¹ | 16.0 | 16.5 | 30 (S) |
This table is for illustrative purposes. The descriptors and calculated values are hypothetical and represent the type of data that would be generated in an in silico catalyst design study.
By analyzing the data from such a screening, correlations between the structural and electronic properties of the ligands and the predicted catalytic performance can be established. nih.gov This allows for the identification of key "descriptors"—molecular properties that are predictive of catalytic activity and selectivity. This knowledge can then be used to rationally design new generations of catalysts with further improved properties, moving beyond simple screening to true catalyst engineering at the molecular level. Computational results can suggest that stereoselection is determined during the approach of the substrate to the catalyst, highlighting the importance of the catalyst's three-dimensional structure. scispace.com
Applications of 8s,8as Octahydroindolizin 8 Ol and Its Derivatives As Synthetic Intermediates and Scaffolds
Role in the Synthesis of Complex Natural Products
The strategic importance of (8S,8aS)-octahydroindolizin-8-ol lies in its utility as a versatile intermediate for the synthesis of biologically active natural products. Its inherent stereochemistry and functional group allow for controlled elaboration into a range of intricate target molecules.
Precursor to Indolizidine Alkaloids
This compound, also referred to as (8S,8aS)-perhydro-8-indolizinol, is a key precursor in the synthesis of various hydroxylated indolizidine alkaloids. nih.gov The indolizidine skeleton, characterized by a fused five- and six-membered ring system with a nitrogen atom at the bridgehead, is a common motif in a large family of alkaloids isolated from diverse natural sources, including amphibians and plants. nih.govnih.gov The synthesis of these alkaloids is of significant interest due to their wide range of biological activities.
A notable application of this precursor is in the preparation of highly functionalized bicyclic lactams, which serve as valuable intermediates for the chiral synthesis of these alkaloids. nih.gov For instance, the transformation of diolefinic-2-piperidone derivatives, which can be accessed from 4-olefinic-2-azetidinones, leads to the formation of the indolizidine skeleton. nih.gov This approach highlights the role of this compound as a foundational structure in the assembly of more complex indolizidine alkaloids.
| Precursor | Target Alkaloid Class | Key Synthetic Transformation |
| This compound | Hydroxylated Indolizidine Alkaloids | Formation of bicyclic lactam intermediates |
| 4-Olefinic-2-azetidinone | This compound | Two-carbon addition and subsequent cyclization |
Synthesis of Pumiliotoxins and Related Alkaloids
The indolizidine core is also central to the structure of pumiliotoxins, a class of alkaloids found in the skin secretions of certain frogs. While direct synthesis from this compound is one of many strategies, related indolizine (B1195054) precursors are instrumental. For example, the epoxidation and dihydroxylation of 8-methyl-2,3,6,8a-tetrahydro-1H-indolizin-5-one provide advanced precursors for the synthesis of pumiliotoxin and allopumiliotoxin. nih.gov The stereoselectivity of these reactions is crucial for establishing the correct stereochemistry of the final natural product. nih.gov Another approach involves the highly diastereoselective synthesis of pumiliotoxin C from an octahydroquinoline precursor, demonstrating the diverse synthetic routes to this family of alkaloids. nih.gov
| Precursor/Intermediate | Target Alkaloid | Key Reaction Type |
| 8-Methyl-2,3,6,8a-tetrahydro-1H-indolizin-5-one | Pumiliotoxin, Allopumiliotoxin | Epoxidation, Dihydroxylation |
| Octahydroquinoline derivative | Pumiliotoxin C | Hydrogenation |
Development of Novel Chemical Scaffolds
Integration into Synthetic Platforms for Diverse Compound Libraries
The unique three-dimensional structure of the octahydroindolizine (B79230) core makes it an excellent scaffold for diversity-oriented synthesis (DOS). DOS aims to create collections of structurally diverse small molecules, which are essential for screening and identifying new drug candidates and biological probes. scispace.comgoogle.com The rigid framework of this compound provides a well-defined starting point from which a variety of substituents can be introduced at different positions, leading to a library of compounds with diverse spatial arrangements and functionalities.
The synthesis of functionalized indolizidine scaffolds allows for the creation of diverse molecular architectures. For instance, domino reactions, such as the 2-aza-Cope-[3+2] dipolar cycloaddition followed by a Pauson-Khand [2+2+1] cyclization, have been employed to produce a range of functionalized indolizidine systems as single diastereomers in good yields. This approach highlights the potential of the indolizidine skeleton in generating structural diversity from a common precursor.
Furthermore, the concept of "build/couple/pair" (B/C/P) strategies in DOS can be effectively applied using the octahydroindolizine scaffold. In this approach, the core scaffold (the "build" phase) is coupled with various building blocks, and subsequent intramolecular reactions (the "pair" phase) can lead to a wide array of complex and diverse molecular skeletons. The functional groups on the this compound, such as the hydroxyl group, can be readily modified to introduce different linkers and building blocks, facilitating the generation of large and diverse compound libraries.
A notable example, though based on a closely related octahydroindolinone core, illustrates the potential for library synthesis. This work demonstrated the rapid and high-yielding construction of the core structure followed by solid-phase diversification of a lactam using a neutral phosphazene base. This strategy allows for the parallel synthesis of a multitude of derivatives, showcasing how such scaffolds can be integrated into high-throughput synthetic platforms.
| Scaffolding Approach | Key Features | Potential for Diversity |
| Domino Reactions | Multiple bond-forming reactions in a single step. | Rapid access to complex and diverse indolizidine systems. |
| Build/Couple/Pair (B/C/P) | Modular assembly of building blocks onto a core scaffold. | High level of structural and functional group diversity. |
| Solid-Phase Synthesis | Attachment of the scaffold to a solid support for parallel diversification. | Efficient generation of large compound libraries. |
Contributions to Asymmetric Synthesis Research
The inherent chirality of this compound makes it a valuable tool in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Its well-defined stereocenters can be used to control the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure compounds.
Application in Enantioselective Drug Synthesis (as intermediates)
The enantioselective synthesis of pharmaceuticals is of paramount importance, as different enantiomers of a drug can have vastly different biological activities and toxicities. Chiral intermediates derived from this compound have found application as building blocks in the synthesis of various biologically active molecules.
While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in publicly available literature, the principle is well-established through the synthesis of related indolizidine and quinolizidine (B1214090) alkaloids. For example, the enantioselective synthesis of various piperidine (B6355638), indolizidine, and quinolizidine alkaloids has been achieved starting from a common chiral lactam precursor, demonstrating the power of this strategy. rsc.orgrsc.org These alkaloids are known to possess a wide range of biological activities, and their enantioselective synthesis is a key step in evaluating their therapeutic potential. The synthesis of sulfur-substituted indolizidines has also led to the production of natural products like indolizidine 209D and epimyrtine. nih.gov
A study on the enantioselective synthesis of a derivative, (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol, highlights its utility. This compound serves as a chiral building block for the pharmaceutical industry, underscoring the potential of the core octahydroindolizine structure in drug development. nih.gov
Production of Chiral Intermediates for Fine Chemicals
Beyond pharmaceuticals, chiral molecules are essential in the production of a wide range of fine chemicals, including agrochemicals, flavors, and fragrances. This compound serves as a valuable chiral precursor for the synthesis of these specialized chemicals.
The enantiopure nature of this alcohol allows for its conversion into a variety of other chiral molecules. For instance, the hydroxyl group can be oxidized, reduced, or substituted to introduce new functionalities with retention of the original stereochemistry. These transformations provide access to a range of chiral synthons that can be incorporated into more complex target molecules.
The synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol through an enzymatic resolution of the corresponding racemic alcohol demonstrates a practical approach to obtaining these valuable chiral intermediates on a larger scale. nih.gov These chiral amines and alcohols can then be used in the synthesis of other fine chemicals where stereochemistry is critical for their function.
The versatility of the indolizidine skeleton is further demonstrated by its use in the synthesis of various substituted derivatives. These derivatives, with their well-defined stereochemistry, are valuable intermediates for the synthesis of a broad spectrum of fine chemicals.
Future Directions and Emerging Research Avenues in 8s,8as Octahydroindolizin 8 Ol Research
Innovations in Stereoselective Synthetic Methodologies
The construction of the (8S,8aS)-octahydroindolizin-8-ol core with precise control over its stereochemistry remains a central theme of ongoing research. Future innovations are expected to move beyond traditional approaches towards more sophisticated and atom-economical strategies.
One promising direction lies in the development of novel catalytic enantioselective methods . While chiral pool approaches have been historically significant, the focus is shifting towards the use of small molecule organocatalysts and transition-metal complexes to induce asymmetry. For instance, isothiourea-catalyzed enantioselective Michael addition-lactonization processes have been developed for the synthesis of highly functionalized tetrahydroindolizine derivatives, which are precursors to the octahydroindolizine (B79230) core. nih.gov These methods offer the potential for greater flexibility in substrate scope and the ability to generate diverse libraries of indolizidine alkaloids for biological screening. Future work will likely focus on expanding the repertoire of catalysts and reaction cascades to access an even broader range of stereoisomers and substitution patterns.
Another area of innovation is the application of enzymatic resolutions and desymmetrization reactions . The use of lipases, such as Novozym 435, for the kinetic resolution of racemic octahydroindolizine alcohols has proven effective on a large scale. nih.gov Emerging research may explore the use of other enzyme classes, including oxidoreductases and transaminases, to introduce chirality with high selectivity. Furthermore, the enzymatic desymmetrization of prochiral precursors could offer a highly efficient route to enantiopure indolizidine building blocks.
| Synthetic Strategy | Key Features | Potential Advancements |
| Catalytic Enantioselective Synthesis | Use of chiral catalysts (organocatalysts, transition metals) to induce stereochemistry. | Development of new catalysts, tandem reactions, and application to a wider range of substrates. |
| Enzymatic Methods | Kinetic resolution of racemates or desymmetrization of prochiral substrates using enzymes. | Exploration of new enzyme classes, and engineered enzymes for enhanced selectivity and substrate scope. |
| Two-Directional Synthesis | "Clip-cycle" approach for efficient construction of the bicyclic core. | Application to a broader range of indolizidine targets and integration with other catalytic methods. |
Advanced Mechanistic Insights and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic routes. The application of advanced computational chemistry, particularly Density Functional Theory (DFT) , is becoming increasingly indispensable in elucidating the intricacies of stereoselective transformations.
Future research will likely focus on the detailed computational modeling of the transition states in key bond-forming reactions, such as the intramolecular cyclization steps that form the indolizidine core. DFT studies can provide valuable insights into the origins of diastereoselectivity, helping to explain the preferential formation of one stereoisomer over others. rsc.org For example, computational analysis of the cyclization of indole-allenoates has shed light on the role of counterions and solvents in influencing reaction pathways and energy barriers. Such computational predictions can guide the experimental optimization of reaction conditions to enhance stereochemical control.
The mechanism of aza-Michael reactions , which are commonly employed in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids, is another area ripe for further investigation. rsc.org While the general pathway is understood, a more nuanced picture of the role of catalysts, additives, and substrate electronics is needed. Mechanistic studies, combining experimental kinetics with computational modeling, can unravel these complexities and facilitate the development of more efficient and selective aza-Michael-based cyclizations. researchgate.netnih.gov
Furthermore, computational tools are being developed to predict the regio- and stereoselectivity of complex reactions, such as [3+2] cycloadditions, which can be used to construct the indolizidine framework. researchgate.net These predictive models have the potential to accelerate the discovery of new synthetic routes by allowing for the in silico screening of potential reaction pathways before they are attempted in the laboratory. rsc.org
| Research Area | Focus | Impact on Synthesis |
| DFT Modeling of Transition States | Elucidating the energetic profiles and geometries of transition states in key cyclization reactions. | Rational design of catalysts and reaction conditions to favor the desired stereochemical outcome. |
| Mechanistic Studies of Aza-Michael Reactions | Understanding the role of catalysts, solvents, and substrates in the efficiency and selectivity of the reaction. | Development of more robust and predictable methods for constructing the piperidine (B6355638) ring of the indolizidine core. |
| Predictive Computational Models | In silico screening of reaction pathways and prediction of regio- and stereoselectivity. | Acceleration of the discovery of novel and efficient synthetic strategies. |
Expanding the Scope of Synthetic Applications for Octahydroindolizine Derivatives
The this compound scaffold is not only a target in itself but also a versatile building block for the synthesis of more complex molecules. Future research will undoubtedly expand the synthetic utility of this and related octahydroindolizine derivatives.
One key area of expansion is the use of functionalized octahydroindolizines as chiral scaffolds in the synthesis of other natural products and bioactive molecules. rsc.org The inherent stereochemistry of the indolizidine core can be used to direct the stereoselective installation of new functionalities, making it a valuable tool in asymmetric synthesis. The development of methods for the selective functionalization of different positions on the octahydroindolizine ring will be critical for unlocking its full potential as a synthetic intermediate.
The indolizine (B1195054) and octahydroindolizine frameworks are also recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular structures that are often found in biologically active compounds. nih.govbohrium.comderpharmachemica.com There is a growing interest in the synthesis of libraries of novel octahydroindolizine derivatives for screening against a wide range of biological targets. nih.govbohrium.com Future research will likely focus on developing modular synthetic routes that allow for the rapid diversification of the octahydroindolizine core, leading to the discovery of new therapeutic agents.
Moreover, the development of novel chemical transformations of the octahydroindolizine ring system will open up new avenues for its application. nih.govnih.gov This could include the development of new methods for ring-opening, ring-expansion, or late-stage functionalization, which would allow for the conversion of the basic octahydroindolizine skeleton into a wider array of structurally diverse molecules.
| Application Area | Description | Future Directions |
| Chiral Scaffolds | Utilizing the stereochemistry of the octahydroindolizine core to control the formation of new stereocenters in the synthesis of other molecules. | Development of methods for selective functionalization at various positions of the ring system. |
| Privileged Scaffolds in Medicinal Chemistry | Synthesis of diverse libraries of octahydroindolizine derivatives for biological screening and drug discovery. | Creation of modular synthetic routes for rapid analogue synthesis and exploration of new biological targets. |
| Novel Chemical Transformations | Development of new reactions to modify the octahydroindolizine ring system itself. | Exploration of ring-opening, ring-expansion, and late-stage C-H functionalization strategies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
